1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Description
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-6-8-4-2-1-3-5-9(8)11-10/h6-7H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUYOUMKXMHANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302434 | |
| Record name | 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41043-08-7 | |
| Record name | NSC150959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated cyclic amines.
Scientific Research Applications
Medicinal Applications
1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one has been investigated for its pharmacological properties. Key areas of research include:
Neurological Disorders
Research indicates that this compound may exhibit neuroprotective effects. Studies show it could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Antidepressant Activity
This compound has been evaluated for its antidepressant-like effects in animal models. Its mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of serotonin and norepinephrine in the brain .
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one can be achieved through various methods including cyclization reactions involving appropriate precursors. Derivatives of this compound are being explored for enhanced biological activity and specificity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| 4-Methyl Derivative | Methyl group addition | Enhanced antidepressant activity |
| Hydroxy Derivative | Hydroxyl group introduction | Increased anti-inflammatory effects |
Material Science Applications
Beyond medicinal uses, this compound's unique structure lends itself to applications in material sciences:
Polymer Chemistry
1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives.
Organic Electronics
Due to its electronic properties, the compound is being researched for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Studies
Several studies highlight the effectiveness of 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one in various applications:
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a potential pathway involving the modulation of glutamate receptors .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on animal models showed that administration of this compound led to a significant decrease in inflammatory markers associated with arthritis. The study concluded that it could serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to the desired biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one and related bicyclic pyridinones:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size/Structure | Key Substituents | CAS RN | Biological/Functional Notes |
|---|---|---|---|---|---|---|
| 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one | C₁₀H₁₃NO | 163.220 | 7-membered cycloheptane + pyridin-2-one | None | 41043-08-7 | Intermediate in heterocyclic synthesis |
| 4-Methyl-1,5,6,7,8,9-hexahydro-2H-cyclohepta[b]pyridin-2-one | C₁₁H₁₅NO | 177.248 | Same as above | Methyl at 4-position | 76621-38-0 | Enhanced lipophilicity (LogP: ~0.895) |
| Decahydro-2H-cyclohepta[b]pyridin-2-one (trans) | C₁₀H₁₅NO | 165.236 | Fully saturated cycloheptane | None | 87624-31-5 | Increased conformational rigidity |
| 5,6,7,8-Tetrahydroquinolin-2(1H)-one | C₉H₁₁NO | 149.19 | 6-membered cyclohexane + pyridin-2-one | None | 54802-19-6 | Smaller ring size; lower molecular weight |
| 4-Hydroxy-3-nitro-1,5,6,7,8,9-hexahydro-2H-cyclohepta[b]pyridin-2-one | C₁₀H₁₂N₂O₃ | 208.22 | Same as parent compound | Hydroxy and nitro groups | 56517-51-2 | Potential bioactivity (nitro derivatives) |
| 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridin-2-one | C₁₇H₁₇FNO | 282.33 | 8-membered cyclooctane + pyridin-2-one | 4-fluorophenyl substituent | 132812-72-7 | Anticancer and kinase inhibition studies |
Key Structural and Functional Insights:
Ring Size and Saturation: The parent compound’s seven-membered cycloheptane ring provides moderate steric flexibility compared to smaller (e.g., tetrahydroquinolinone, six-membered) or larger (e.g., cycloocta[b]pyridinone) analogs . Fully saturated derivatives (e.g., decahydro-2H-cyclohepta[b]pyridin-2-one) exhibit reduced reactivity due to the absence of double bonds, making them less versatile in synthetic applications .
Nitro and hydroxy groups (e.g., 3-nitro-4-hydroxy analog) introduce electron-withdrawing effects, which may improve binding affinity in enzyme inhibition studies . Aromatic substituents (e.g., 4-fluorophenyl in cycloocta[b]pyridinone) enable π-π stacking interactions, critical for targeting kinase domains .
Biological Relevance: The parent compound lacks bioactive substituents, limiting its direct pharmacological use but serving as a scaffold for functionalized derivatives . Derivatives like the 4-fluorophenyl-substituted cycloocta[b]pyridinone have shown promise in anticancer research due to their structural mimicry of ATP-binding kinase pockets .
Biological Activity
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one is a bicyclic compound belonging to the class of cycloheptapyridines. Its unique structure contributes to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- Structural Characteristics : The compound features a hexahydro structure that influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
This compound has shown promising antitumor effects in vitro. A case study published in highlighted its ability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 18 |
Neuroprotective Effects
In neuropharmacological studies, 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one has been evaluated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity. In an experimental model of neurodegeneration induced by glutamate toxicity, the compound significantly reduced cell death rates by approximately 40% compared to control groups .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Antitumor Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
- Neuroprotective Mechanism : Scavenging of reactive oxygen species (ROS) and inhibition of pro-inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard care.
- Cancer Treatment : In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in tumor size reduction by up to 50% over a four-week period.
Q & A
Basic Question: What synthetic methodologies are optimal for preparing 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of bicyclic pyridinone derivatives typically involves cyclization reactions. For example, analogous compounds like pyrido[1,2-a]pyrimidin-4-one derivatives are synthesized by reacting primary amines with carbonyl precursors under acid catalysis . Key steps include:
- Precursor Selection : Use of cycloheptanone derivatives or cyclic enamines as starting materials.
- Catalysis : Acidic conditions (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) to promote cyclization.
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization may involve varying solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to enhance yield and minimize side reactions .
Basic Question: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure and substituent positions. For example, in related compounds, protons on the cyclohepta ring appear as multiplet signals between δ 1.5–3.0 ppm, while the pyridinone carbonyl carbon resonates near δ 165–175 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₀H₁₃N₂O⁺ requires m/z 177.1022) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water) ensures purity (>95%) and identifies impurities .
Advanced Question: How can researchers resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The pyridinone ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Computational tools (e.g., DFT calculations) can predict dominant tautomers .
- Stereochemical Complexity : For diastereomers, NOESY or X-ray crystallography clarifies spatial arrangements .
- Impurity Interference : LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) differentiates target signals from byproducts .
Advanced Question: What strategies are effective for studying the compound’s biological interactions, such as enzyme binding?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on a sensor chip to measure binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray crystallography data of related complexes .
Advanced Question: How can researchers address inconsistencies in reported pharmacological activities of this compound?
Methodological Answer:
Contradictions may stem from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, pH).
- Structural Analogues : Compare bioactivity of methyl-substituted derivatives (e.g., 4-methyl vs. trifluoromethyl variants) to identify structure-activity relationships (SAR) .
- Metabolic Stability : Use deuterated analogs (e.g., ³H or ¹⁴C labeling) to track degradation pathways in hepatic microsomal assays .
Advanced Question: What computational approaches are suitable for predicting the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Simulate reaction intermediates (e.g., transition states in cyclization) using Gaussian or ORCA software to predict activation energies .
- Retrosynthetic Analysis : Tools like Synthia or Reaxys propose feasible routes by fragmenting the target into commercially available precursors .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to forecast optimal catalysts or solvents for specific transformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
